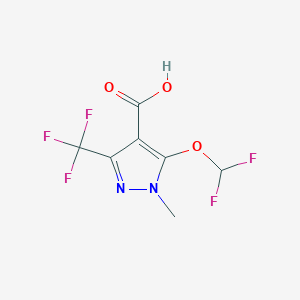
Pyroxasulfone metabolite 3
Overview
Description
Pyroxasulfone metabolite 3 is a derivative of the herbicide pyroxasulfone, which is used as a pre-emergence herbicide to control grass and broadleaf weeds in crops such as wheat, corn, and soybean . Pyroxasulfone inhibits the biosynthesis of very-long-chain fatty acids in plants, making it effective against a wide range of weed species .
Preparation Methods
The preparation of pyroxasulfone metabolite 3 involves the metabolism of pyroxasulfone in plants. The main metabolic route includes the cleavage of the methylene-sulfonyl linkage caused by glutathione conjugation . The synthetic route for pyroxasulfone itself involves several steps, including the reaction of 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol with chlorinating agents to obtain the desired compound . Industrial production methods for pyroxasulfone involve continuous flow processes and the recycling of bromine anions using suitable oxidizing agents .
Chemical Reactions Analysis
Pyroxasulfone metabolite 3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Substitution reactions can occur, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions include different oxidized, reduced, and substituted metabolites .
Scientific Research Applications
Pyroxasulfone metabolite 3 has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways and degradation products of pyroxasulfone in plants.
Biology: The compound is used to investigate the selectivity and efficacy of pyroxasulfone in different plant species.
Medicine: Research on this compound can provide insights into the development of new herbicides with improved selectivity and reduced environmental impact.
Industry: The compound is used in the development and optimization of herbicide formulations for agricultural use
Mechanism of Action
Pyroxasulfone metabolite 3 exerts its effects by inhibiting the elongation steps of very-long-chain fatty acid synthesis in plants. This inhibition is achieved through the action of very-long-chain fatty acid elongases (VLCFAEs), which are the molecular targets of the compound . The inhibition of VLCFAEs leads to a buildup of fatty acid precursors and disrupts the normal growth and development of weeds .
Comparison with Similar Compounds
Pyroxasulfone metabolite 3 is unique compared to other similar compounds due to its specific inhibition of VLCFAEs and its effectiveness at lower application rates. Similar compounds include:
Metolachlor: Another herbicide that inhibits VLCFA synthesis but requires higher application rates.
Flufenacet: A herbicide with a similar mode of action but different chemical structure.
Fentrazamide: Another VLCFAE inhibitor with different selectivity and efficacy profiles.
This compound stands out due to its high efficacy, selectivity, and lower environmental impact compared to these similar compounds .
Properties
IUPAC Name |
5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2O3/c1-14-4(17-6(8)9)2(5(15)16)3(13-14)7(10,11)12/h6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUDLFRMVZXUQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301009434 | |
| Record name | 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301009434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379794-41-8 | |
| Record name | 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301009434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436708.png)
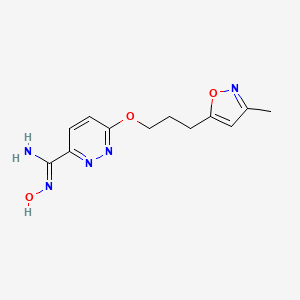
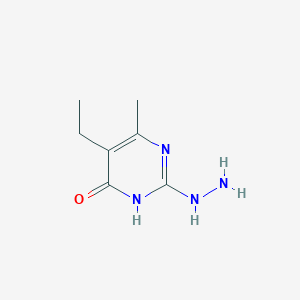
![2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)

![1-Phenyl-6-(pyrrolidin-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436715.png)
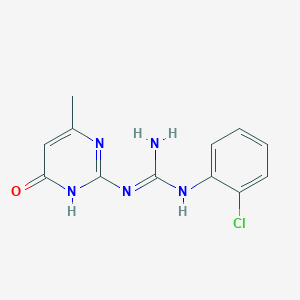
![N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide](/img/structure/B1436719.png)

![7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436724.png)
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]](/img/structure/B1436725.png)
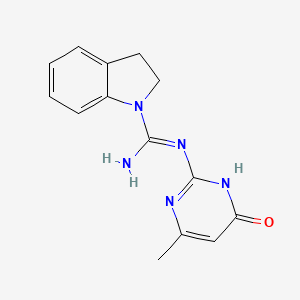
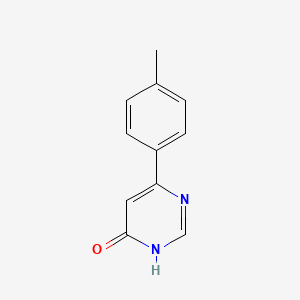
![ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1436729.png)
